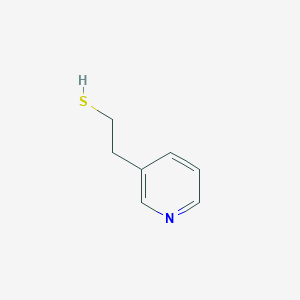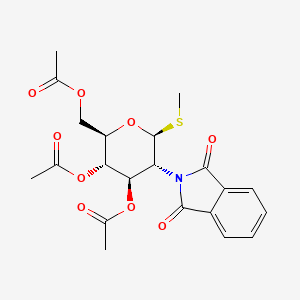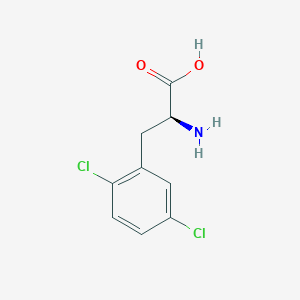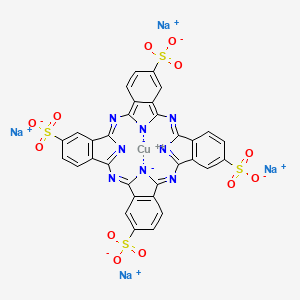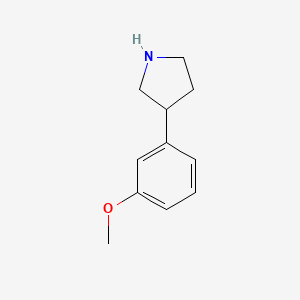
3-(3-Methoxyphenyl)pyrrolidine
Vue d'ensemble
Description
“3-(3-Methoxyphenyl)pyrrolidine” is a compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 . The IUPAC name for this compound is 3-(3-methoxyphenyl)pyrrolidine .
Synthesis Analysis
Pyrrolidine derivatives, including “3-(3-Methoxyphenyl)pyrrolidine”, are synthesized using various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .
Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyphenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a methoxyphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage of the molecule .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “3-(3-Methoxyphenyl)pyrrolidine”, are involved in various chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions . The different stereoisomers and the spatial orientation of substituents can lead to different reaction outcomes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Methoxyphenyl)pyrrolidine” include a molecular weight of 177.25 . The compound is stored at room temperature .
Applications De Recherche Scientifique
- Summary : Researchers have explored derivatives of 3-(3-Methoxyphenyl)pyrrolidine as potential anticancer agents. These compounds exhibit promising activity against specific cancer targets, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
- Results : Compounds like chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one have shown competitive inhibition against EGFR and VEGFR .
- Summary : Researchers synthesized 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids and evaluated their anticonvulsant and antinociceptive activities in animal models. These compounds may have potential therapeutic applications in treating epilepsy and pain .
- Results : The synthesized compounds demonstrated anticonvulsant and analgesic effects .
Anticancer Agents
Anticonvulsant and Analgesic Agents
Safety And Hazards
The safety information for “3-(3-Methoxyphenyl)pyrrolidine” includes hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+8535 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, rinsing cautiously with water in case of contact with eyes, and washing skin thoroughly after handling .
Orientations Futures
Pyrrolidine derivatives, including “3-(3-Methoxyphenyl)pyrrolidine”, hold promise in pharmacotherapy . They serve as fundamental components of the skeletal structure of many biologically active molecules . Future research could focus on designing and developing new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10/h2-4,7,10,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZWFRVPKYMLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513452 | |
| Record name | 3-(3-Methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)pyrrolidine | |
CAS RN |
38175-35-8 | |
| Record name | 3-(3-Methoxyphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38175-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




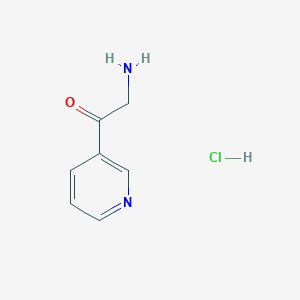

![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)
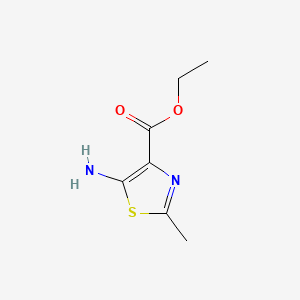
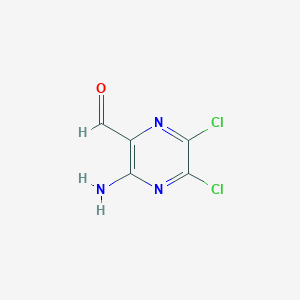
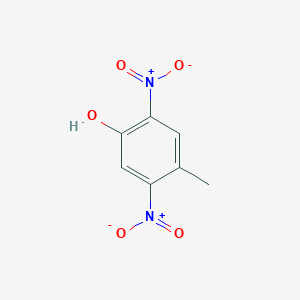
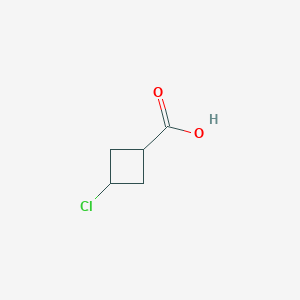
![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
